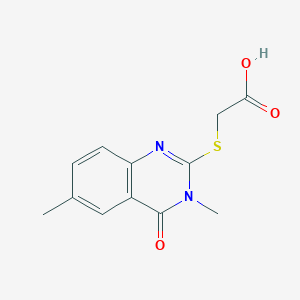

2-((3,6-Dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件

2-((3,6-二甲基-4-氧代-3,4-二氢喹唑啉-2-基)硫代)乙酸的合成通常涉及邻氨基苯甲酸衍生物与异硫氰酸酯的反应 . 该过程可以在各种条件下进行,包括使用不同的催化剂和溶剂。 例如,已经开发出一种绿色合成方法,使用氯化胆碱:尿素深共熔溶剂 (DES) 和微波诱导合成 . 该方法涉及首先合成 2-巯基-3-(3-甲氧基苯基)喹唑啉-4(3H)-酮,然后进行 S-烷基化以得到所需化合物 .

工业生产方法

化学反应分析

反应类型

2-((3,6-二甲基-4-氧代-3,4-二氢喹唑啉-2-基)硫代)乙酸可以发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成亚砜或砜。

还原: 还原反应可以将羰基转化为醇。

取代: 硫醚基团可以发生亲核取代反应.

常见试剂和条件

这些反应中使用的常见试剂包括过氧化氢等氧化剂用于氧化,硼氢化钠等还原剂用于还原,以及卤代烷等亲核试剂用于取代反应 .

主要产物

从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可以生成亚砜或砜,而取代反应可以生成各种烷基化衍生物 .

科学研究应用

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of compounds related to 2-((3,6-Dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid. Research indicates that derivatives of quinazolinone exhibit significant activity against various bacterial strains, including:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Mycobacterium smegmatis | 6.25 µg/ml |

| Other Quinazolinone Derivatives | Pseudomonas aeruginosa | Varies |

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents, particularly against resistant strains of bacteria .

Anticancer Applications

The anticancer potential of this compound has also been investigated. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance:

- Mechanism of Action : The compound targets specific pathways involved in cancer cell growth and survival.

- Cell Lines Tested : Significant studies have utilized MDA-MB 231 (breast cancer) cell lines to evaluate the anticancer efficacy through assays such as MTT.

| Compound | Cell Line Tested | IC50 Value |

|---|---|---|

| 1-substituted -3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea derivatives | MDA-MB 231 | 15 µM |

The results indicate that these compounds can effectively reduce cell viability and may represent a promising avenue for cancer treatment .

Case Studies and Research Findings

- Synthesis and Characterization : A study focused on synthesizing derivatives of quinazolinone compounds showed promising results in both antimicrobial and anticancer activities. The synthesized compounds were characterized using various spectral methods (NMR, IR), confirming their structures .

- In Silico Studies : Computational studies have been employed to predict the binding affinities of these compounds to target proteins involved in disease processes. These studies help in understanding the mechanisms by which these compounds exert their biological effects .

作用机制

2-((3,6-二甲基-4-氧代-3,4-二氢喹唑啉-2-基)硫代)乙酸的作用机制涉及其与特定分子靶标和途径的相互作用。 该化合物可以与目标蛋白质中关键残基形成氢键和疏水相互作用,影响其功能 . 这种相互作用可以抑制酶活性或破坏细胞过程,从而导致其生物学效应 .

相似化合物的比较

类似化合物

- **甲基 2-

生物活性

2-((3,6-Dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₄H₁₆N₂O₅S

- Molecular Weight : 324.35 g/mol

- CAS Number : 886500-32-9

The compound features a quinazolinone core structure, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have indicated that quinazolinone derivatives can exhibit antimicrobial properties. For instance, a study highlighted the ability of similar compounds to inhibit biofilm formation and bacterial virulence when used alongside growth-inhibitory antibiotics. The specific interactions of these compounds with key amino acids in bacterial receptors were noted as significant for their activity .

Anticancer Properties

Quinazolinone derivatives, including this compound, have shown promising anticancer activity. Research has demonstrated that these compounds can induce cytotoxic effects in various cancer cell lines. For example, rhodanine derivatives exhibited moderate cytotoxicity against MCF-7 breast cancer cells with an inhibition percentage of 64.4% at a concentration of 100 µg/mL .

Case Study: Cytotoxicity Assessment

| Compound | Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|---|

| Compound A | MCF-7 | 14.60 | 64.4% |

| Compound B | K562 | 11.10 | >70% |

| This compound | A549 | TBD | TBD |

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it may act as an aldose reductase inhibitor, which is crucial in the management of diabetic complications. The structure–activity relationship (SAR) studies suggest that modifications in the quinazolinone structure can enhance inhibitory potency against aldose reductase .

The proposed mechanism involves the interaction of the compound with specific amino acid residues within the active sites of target enzymes or receptors. Molecular docking studies have identified critical interactions that facilitate binding and inhibition .

Structure–Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of quinazolinone derivatives. Modifications at various positions on the quinazolinone ring have been shown to influence both potency and selectivity against different biological targets.

Future Directions

Further research is needed to explore:

- The full spectrum of biological activities beyond antimicrobial and anticancer effects.

- Detailed pharmacokinetic profiles to assess bioavailability and metabolism.

- Clinical trials to evaluate therapeutic efficacy in humans.

属性

CAS 编号 |

886500-82-9 |

|---|---|

分子式 |

C12H12N2O3S |

分子量 |

264.30 g/mol |

IUPAC 名称 |

2-(3,6-dimethyl-4-oxoquinazolin-2-yl)sulfanylacetic acid |

InChI |

InChI=1S/C12H12N2O3S/c1-7-3-4-9-8(5-7)11(17)14(2)12(13-9)18-6-10(15)16/h3-5H,6H2,1-2H3,(H,15,16) |

InChI 键 |

BJAFVPZQYWSQGQ-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC2=C(C=C1)N=C(N(C2=O)C)SCC(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。